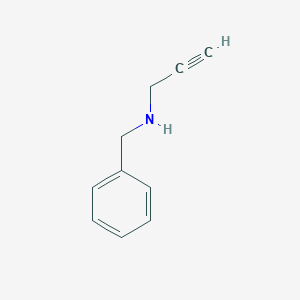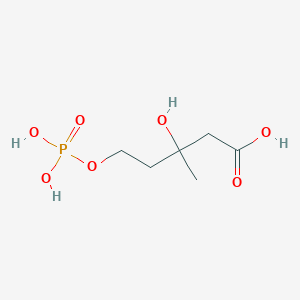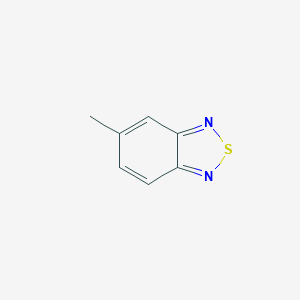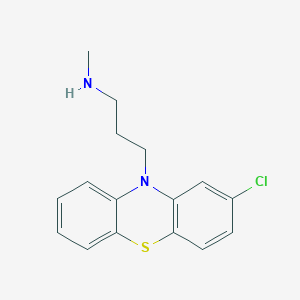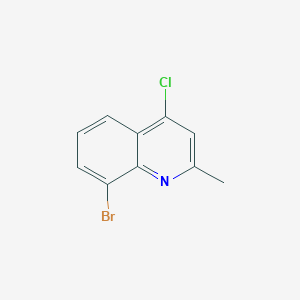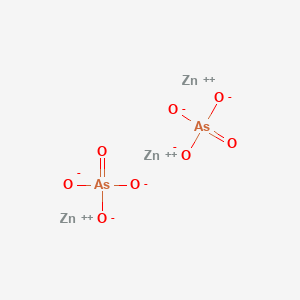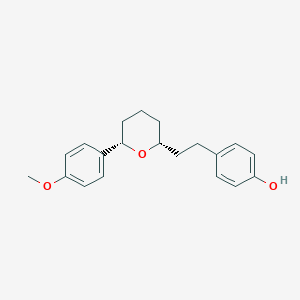
Centrolobine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Centrolobine is a natural alkaloid that has been extracted from the plant Centrolobium robustum. This compound has been studied extensively due to its potential therapeutic properties. Centrolobine has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Enantioselective Synthesis : Centrolobine's synthesis has been a significant focus of research. The first enantioselective synthesis of (-)-Centrolobine was achieved using intramolecular cyclization of enantiopure hydroxyketone, with the stereoselective reduction of beta-ketosulfoxide as the source of chirality (Colobert et al., 2002). Additionally, other studies have reported on stereoselective syntheses of (-)-Centrolobine through various methods like Barbier-type reaction, ring-closing metathesis, and Grignard addition (Takeuchi et al., 2008), (Yang & Kim, 2014).
Variations in Synthesis : Research has shown various synthetic approaches to Centrolobine. For example, an efficient synthesis method using two successive one-pot reactions was demonstrated by Boulard et al. (2004) (Boulard et al., 2004). Similarly, Schmidt and Hoelter (2009) described a stereodivergent synthesis of all stereoisomers of Centrolobine, highlighting the versatility of synthetic methods (Schmidt & Hoelter, 2009).
Application in Synthesis of Analogues : Research has extended beyond Centrolobine itself to its analogues. For instance, the synthesis of (-)-6-epi-Centrolobine, an unnatural analogue, was described by Reddy et al. (2008), showcasing the potential for creating structurally similar compounds (Reddy, Madhavi, & Chandrasekhar, 2008).
Structural and Stereochemical Studies : The detailed structural and stereochemical analysis of Centrolobine has been a key aspect of its scientific exploration. This includes the revision of its absolute configuration, as proposed in the studies of its synthesis (Colobert et al., 2002).
Propiedades
Número CAS |
1484-91-9 |
|---|---|
Nombre del producto |
Centrolobine |
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |
InChI |
InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1 |
Clave InChI |
VKLGDLFSGNHXAV-UXHICEINSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |
SMILES canónico |
COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |
Sinónimos |
4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




